N-Cbz-L-threonine Benzyl Ester
Description
N-Cbz-L-threonine Benzyl Ester (CAS: 16597-50-5) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₉H₂₁NO₅, with a molecular weight of 343.37 g/mol . The compound features two protective groups:
- N-terminal protection: A carbobenzyloxy (Cbz) group, which prevents unwanted reactions at the amino group during peptide coupling.
- C-terminal protection: A benzyl ester, which stabilizes the carboxylic acid against nucleophilic attack.
The benzyl ester is acid-labile and typically removed via hydrogenolysis, while the Cbz group is cleaved under hydrogenolytic or acidic conditions . This dual protection makes the compound a versatile intermediate in solid-phase peptide synthesis (SPPS) and medicinal chemistry.
Properties
IUPAC Name |
benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUVUJWFDXTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection with Cbz
The amino group of L-threonine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions. This step prevents unwanted side reactions during subsequent peptide coupling.
Reaction Conditions
The product, N-Cbz-L-threonine , is isolated via acidification (pH 2–3) and extraction into ethyl acetate.
Carboxyl Group Esterification with Benzyl Alcohol
The carboxyl group of N-Cbz-L-threonine is activated for esterification using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of benzyl alcohol.
Reaction Conditions
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield this compound as a white crystalline solid.
Alternative Method Using Acetylene Ethers as Coupling Agents
A patent by US2793204A describes a peptide synthesis method employing acetylene ethers (e.g., methoxyacetylene) as condensing agents, which can be adapted for this compound preparation.
Single-Step Coupling Protocol
In this approach, N-Cbz-L-threonine is directly reacted with benzyl alcohol in the presence of methoxyacetylene, bypassing the need for pre-activation of the carboxyl group.
Reaction Conditions
This method claims no racemization and achieves yields exceeding 85%. Post-reaction purification involves sequential washing with potassium carbonate (to remove unreacted N-Cbz-L-threonine) and hydrochloric acid (to remove excess benzyl alcohol).
Comparative Analysis of Preparation Methods
The acetylene ether method offers superior yield and stereochemical outcomes but faces scalability challenges due to the cost and handling of acetylene derivatives.
Analytical Characterization
This compound is characterized using:
-
Nuclear Magnetic Resonance (NMR):
Challenges and Optimization Strategies
Racemization During Amino Protection
The alkaline conditions during Cbz protection can induce racemization. Mitigation strategies include:
Esterification Efficiency
Benzyl ester formation is hindered by poor carboxyl activation. Solutions include:
-
Dual Catalysis: Combining DCC with DMAP for enhanced activation.
-
Solvent Optimization: Anhydrous ethyl acetate improves reagent solubility.
Industrial-Scale Considerations
For bulk production, the stepwise method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-Cbz-L-threonine Benzyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas, methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrogenation: L-threonine.
Hydrolysis: N-Cbz-L-threonine.
Substitution: Derivatives of N-Cbz-L-threonine with different substituents.
Scientific Research Applications
Scientific Research Applications
The versatility of N-Cbz-L-threonine benzyl ester allows it to be utilized in several key areas:
1. Peptide Synthesis
- Role : Serves as a protected amino acid, facilitating selective deprotection and coupling reactions.
- Case Study : In a study by Cameron et al., the compound was used to synthesize glycosylated polypeptides through a series of coupling reactions, demonstrating high yields and purity .
2. Drug Development
- Role : Acts as an intermediate in the synthesis of pharmaceutical compounds, enhancing the solubility and bioavailability of active ingredients.
- Case Study : Research highlighted its use in developing prodrugs that improve therapeutic efficacy by modifying the pharmacokinetic properties of existing drugs .
3. Biochemical Studies
- Role : Employed in enzyme mechanism studies and protein interactions.
- Case Study : The compound has been utilized to investigate enzyme-substrate interactions, providing insights into catalytic mechanisms .
4. Industrial Chemistry
- Role : Used in the production of fine chemicals and specialty materials.
- Case Study : Its application in industrial settings has been documented where it serves as a precursor for various synthetic routes leading to complex molecules .
Mechanism of Action
The mechanism of action of N-Cbz-L-threonine Benzyl Ester primarily involves its role as a protected amino acid. The Cbz group protects the amino group of L-threonine, preventing unwanted side reactions during peptide synthesis. The benzyl ester group can be selectively removed under specific conditions, allowing for the sequential assembly of peptides and other complex molecules .
Comparison with Similar Compounds
N-Cbz-L-Serine Benzyl Ester
O-Benzyl-L-Threonine Benzyl Ester Oxalate (CAS: 15260-11-4)
- Structure : Features an O-benzyl group on threonine’s hydroxyl and a benzyl ester on the carboxylate, with an oxalate counterion.
- Applications : Enhanced lipophilicity compared to N-Cbz-L-threonine benzyl ester, improving membrane permeability in prodrug designs .
- Deprotection : Requires acidic conditions for oxalate removal, adding complexity to synthesis workflows .
N-Cbz-L-Threonine (CAS: 19728-63-3)
Methyl L-Threoninate Hydrochloride (CAS: 39994-75-7)
- Structure : Methyl ester instead of benzyl, with a hydrochloride counterion.
- Stability : More resistant to basic conditions but requires harsher acids (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive sequences .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Protecting Groups | Applications | Key Advantages |
|---|---|---|---|---|---|
| This compound | 16597-50-5 | C₁₉H₂₁NO₅ | Cbz (N), Benzyl ester (C) | Peptide synthesis | Dual protection; versatile deprotection |
| N-Cbz-L-serine Benzyl Ester | - | C₁₈H₁₉NO₅ | Cbz (N), Benzyl ester (C) | Peptide synthesis | Higher reactivity due to smaller side chain |
| O-Benzyl-L-threonine Benzyl Ester Oxalate | 15260-11-4 | C₂₀H₂₃NO₇·C₂H₂O₄ | O-Benzyl, Benzyl ester | Prodrug design | Enhanced lipophilicity |
| N-Cbz-L-threonine | 19728-63-3 | C₁₂H₁₅NO₅ | Cbz (N), Free acid (C) | Intermediate synthesis | Direct access to free carboxylate |
| Methyl L-Threoninate Hydrochloride | 39994-75-7 | C₅H₁₁NO₃·HCl | Methyl ester (C) | Acid-stable sequences | Cost-effective |
Research Findings and Functional Insights
Stability and Reactivity
- This highlights the importance of reaction optimization for this compound in continuous manufacturing.
Biological Activity
N-Cbz-L-threonine benzyl ester (also referred to as N-Benzyloxycarbonyl-L-threonine benzyl ester) is a compound of interest in biochemical research due to its potential applications in drug development and enzyme activity modulation. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the protection of the amino group of L-threonine using a benzyloxycarbonyl (Cbz) group. The synthesis typically involves the reaction of L-threonine with benzyl chloroformate in the presence of a base. The resulting compound has been utilized in various studies to explore its biological properties, particularly its role in enzyme inhibition and peptide synthesis.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of various Cbz-protected amino acids on specific enzymes. For instance, derivatives of benserazide, which share structural similarities with this compound, have demonstrated significant inhibitory activity against hexokinase 2 (HK2), an enzyme that plays a critical role in glucose metabolism, particularly in cancer cells . The presence of hydroxyl groups in these compounds is essential for their inhibitory activity, suggesting that modifications to the threonine structure could influence biological efficacy.
Peptide Synthesis
The benzyl ester group in N-Cbz-L-threonine has been shown to enhance peptide synthesis. Studies indicate that the ester groups can influence the efficiency and yield of peptide formation when utilizing enzymatic methods such as those involving papain . The ability to modify amino acid structures while maintaining biological activity makes compounds like this compound valuable in peptide chemistry.
Case Studies and Research Findings
- Inhibition Studies : A comparative study demonstrated that various Cbz-protected amino acids exhibited different levels of HK2 inhibition. The most effective derivatives had multiple hydroxyl groups, which are hypothesized to interact favorably with the enzyme's active site .
- Synthesis Efficiency : Research has shown that using this compound as a precursor in peptide synthesis results in higher yields compared to other protective groups. This efficiency is attributed to the favorable steric and electronic properties of the benzyl group .
- Biocatalytic Applications : The compound has been explored for its potential in biocatalysis, where enzymes catalyze reactions involving esters. For example, carboxylesterases have been used effectively with similar compounds, demonstrating their utility in producing pharmaceuticals with high specificity and yield .
Comparative Analysis of this compound
| Property | This compound | Other Cbz-Amino Acids |
|---|---|---|
| Synthesis Yield | High (up to 97% reported) | Varies (typically lower) |
| Enzyme Inhibition Activity | Moderate to high | Variable; dependent on structure |
| Peptide Synthesis Efficiency | High | Lower for non-benzyl esters |
| Biocatalytic Potential | Promising | Depends on specific structure |
Q & A
Q. What are the recommended synthetic routes for N-Cbz-L-threonine Benzyl Ester in peptide chemistry?
The compound is synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) using benzyl carbamate (Cbz) as the amine-protecting group. The benzyl ester moiety protects the carboxylic acid during peptide elongation. Deprotection is achieved via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HBr in acetic acid). Stability of the Cbz group under these conditions ensures selective removal .
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Confirm identity using ¹H and ¹³C NMR: expect signals at δ 5.1–5.3 ppm (benzyl CH₂) and δ 7.3–7.4 ppm (aromatic protons). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 344.37 .
Q. What solvents and storage conditions are optimal for preserving this compound stability?
Store at –20°C in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the ester. Purity degradation can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How does pH influence the stability of the benzyl ester group during peptide synthesis?
Benzyl esters are stable under neutral to mildly acidic conditions (pH 4–6) but hydrolyze rapidly in alkaline environments (pH >8). For example, in DHPGAC synthesis, benzyl ester bond formation peaks at pH 5.0 (Table 1, ). During peptide deprotection, use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .
Q. What strategies prevent racemization during coupling of this compound in solid-phase synthesis?
Racemization is minimized by:
Q. How can researchers resolve contradictions in deprotection efficiency between solution-phase and solid-phase systems?
Solid-phase synthesis often requires extended deprotection times due to steric hindrance. Compare kinetic data using LC-MS to track cleavage rates. For example, solution-phase hydrogenation (H₂/Pd-C) may achieve full deprotection in 2 hours, while solid-phase may require 6–8 hours. Adjust solvent accessibility by swelling resins (e.g., DMF) .
Q. What analytical methods identify side products from incomplete Cbz-group removal?
Use MALDI-TOF MS to detect residual Cbz-protected fragments. FT-IR can confirm the absence of the Cbz carbonyl stretch (~1690 cm⁻¹). Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) calculates residual protecting group content .
Data Analysis and Experimental Design
Q. How to design a stability study for this compound under varying temperatures?
- Protocol : Incubate the compound at 4°C, 25°C, and 40°C in DMF, DCM, and aqueous buffer (pH 7.4).
- Analysis : Sample aliquots at 0, 24, 48, and 72 hours; analyze via HPLC to track degradation products (e.g., free threonine or benzyl alcohol).
- Outcome : Activation energy (Eₐ) calculations using Arrhenius plots predict shelf-life under storage conditions .
Q. What computational tools predict compatibility of this compound with enzyme-mediated reactions?
Molecular docking (e.g., AutoDock Vina) models interactions with proteases like trypsin. Electrostatic potential maps (Gaussian 09) identify nucleophilic attack sites on the ester. Pair with experimental validation using fluorogenic substrates to quantify enzymatic hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
